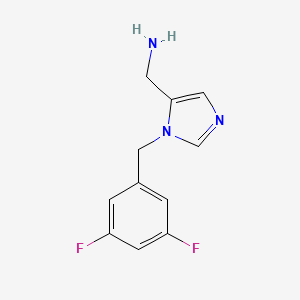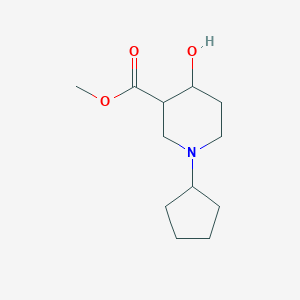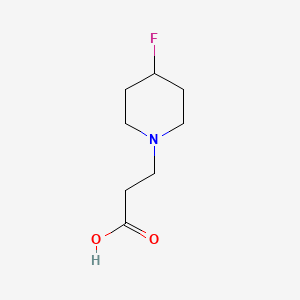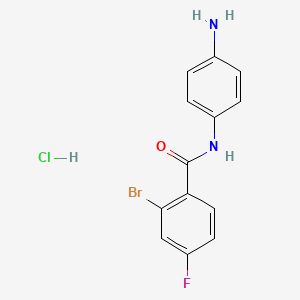![molecular formula C14H14N2O2 B1531976 (2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098159-84-1](/img/structure/B1531976.png)
(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Vue d'ensemble
Description
(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as (2E)-3-phenylethyl-1H-pyrazol-4-prop-2-enoate, is a naturally occurring organic acid found in plants, fungi, and bacteria. It is a member of the pyrazole family and is used in various scientific research applications.
Applications De Recherche Scientifique
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are noted for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects, among others. The pyrazole moiety is considered a pharmacophore, indicating its significance in drug design and development. Various synthetic strategies are employed to create pyrazole-containing compounds, which are then screened for their biological activities. These compounds are particularly important in the context of developing new therapeutic agents with improved efficacy and safety profiles (Dar & Shamsuzzaman, 2015).
Phenolic Acids and Their Conjugates
Phenolic acids, such as p-Coumaric acid and its derivatives, exhibit a broad spectrum of biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. The conjugation of p-Coumaric acid with various groups enhances its biological activity, making these conjugates subjects of interest for their therapeutic potential. Such compounds are explored for their application in treating various diseases, including those related to oxidative stress and inflammation (Pei et al., 2016).
Heterocyclic Compounds and Their Applications
The synthesis and application of heterocyclic compounds, including pyrazoles, are crucial in pharmaceutical research. These compounds serve as key intermediates in the creation of a diverse array of bioactive molecules. The development of novel synthetic strategies for heterocyclic compounds is an ongoing area of research, aimed at discovering new drugs with various therapeutic applications (Gomaa & Ali, 2020).
Environmental and Health Implications
While focusing on the pharmacological applications of chemical compounds, it's also important to consider their environmental and health implications. For instance, certain compounds like parabens, which share structural similarities with phenolic acids, have been scrutinized for their potential endocrine-disrupting effects. Studies on such compounds contribute to understanding their safety profile and guiding their use in consumer products (Haman et al., 2015).
Propriétés
IUPAC Name |
(E)-3-[1-(2-phenylethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)7-6-13-10-15-16(11-13)9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,17,18)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWYZRFRFNUYQP-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1531894.png)

![4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1531896.png)





![1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B1531909.png)

![1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531912.png)


![6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1531916.png)